molecular formula C10H12BrF2NO4S B14075063 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate

1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate

Cat. No.: B14075063
M. Wt: 360.17 g/mol
InChI Key: KRJISBZVZGIMNG-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is a chemical compound that features a bromopyridine moiety, a difluoromethoxy group, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 3-(difluoromethoxy)propanol.

    Reaction with Methanesulfonyl Chloride: The 3-(difluoromethoxy)propanol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.

    Coupling Reaction: The resulting methanesulfonate ester is then coupled with 5-bromopyridine under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles.

    Cross-Coupling Reactions: The bromopyridine moiety can participate in palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, along with bases like potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions and hydrogen bonding, while the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)-2,2-difluoroethanol: Similar structure but lacks the methanesulfonate ester.

    (5-Bromopyrid-2-yl)methanol: Contains a hydroxyl group instead of the difluoromethoxy group.

    1-(5-Bromopyridin-2-yl)-2,2-difluoroethanone: Contains a ketone group instead of the methanesulfonate ester.

Uniqueness

1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is unique due to the presence of both the difluoromethoxy group and the methanesulfonate ester, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C10H12BrF2NO4S

Molecular Weight

360.17 g/mol

IUPAC Name

[1-(5-bromopyridin-2-yl)-3-(difluoromethoxy)propyl] methanesulfonate

InChI

InChI=1S/C10H12BrF2NO4S/c1-19(15,16)18-9(4-5-17-10(12)13)8-3-2-7(11)6-14-8/h2-3,6,9-10H,4-5H2,1H3

InChI Key

KRJISBZVZGIMNG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC(CCOC(F)F)C1=NC=C(C=C1)Br

Origin of Product

United States

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